molecular formula C8H6F2O B13154007 2,3-Difluoro-5-methylbenzaldehyde

2,3-Difluoro-5-methylbenzaldehyde

Cat. No.: B13154007
M. Wt: 156.13 g/mol
InChI Key: YKCDCWFIZMUFGV-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-methylbenzaldehyde is an organic compound with the molecular formula C8H6F2O It is a derivative of benzaldehyde, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 3 positions, and a methyl group is attached at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-5-methylbenzaldehyde can be achieved through several methods. One common approach involves the fluorination of 5-methylbenzaldehyde using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 5-methylbenzaldehyde in an appropriate solvent, such as acetonitrile, at room temperature .

Another method involves the use of a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes are optimized for high yield and purity, utilizing advanced fluorinating agents and catalysts to ensure efficient conversion of starting materials to the desired product. The reaction conditions are carefully controlled to minimize side reactions and maximize the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-5-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2,3-Difluoro-5-methylbenzoic acid.

    Reduction: 2,3-Difluoro-5-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Difluoro-5-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-5-methylbenzaldehyde involves its interaction with various molecular targets and pathways. For instance, its antifungal activity is attributed to the disruption of cellular antioxidation systems in fungi. This disruption is achieved through the compound’s redox activity, which destabilizes cellular redox homeostasis and inhibits fungal growth . The compound targets enzymes such as superoxide dismutases and glutathione reductase, leading to oxidative stress and cell death in fungi.

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluorobenzaldehyde: Lacks the methyl group at the 5 position, resulting in different chemical properties and reactivity.

    2,3-Difluoro-4-methylbenzaldehyde: The methyl group is positioned differently, affecting its steric and electronic properties.

    5-Fluoro-2-methylbenzaldehyde: Contains only one fluorine atom, leading to different reactivity and applications.

Uniqueness

2,3-Difluoro-5-methylbenzaldehyde is unique due to the specific positioning of its fluorine atoms and methyl group, which confer distinct chemical properties. These properties make it particularly useful in the synthesis of complex organic molecules and in applications requiring specific reactivity patterns.

Properties

IUPAC Name

2,3-difluoro-5-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c1-5-2-6(4-11)8(10)7(9)3-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCDCWFIZMUFGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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